Cas no 80102-25-6 ((2R)-2-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)propanoic acid)

(2R)-2-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)propanoic acid structure
80102-25-6 structure
Product Name:(2R)-2-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)propanoic acid
CAS-nummer:80102-25-6
MF:C14H18ClNO4
MW:299.750023365021
MDL:MFCD00672516
CID:60177
PubChem ID:7020827
Update Time:2024-10-27

(2R)-2-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)propanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • Boc-3-chloro-D-phenylalanine
    • 3-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine
    • N-(tert-Butoxycarbonyl)-D-3-chlorophenylalanine
    • Boc-3-Cl-D-Phe
    • Boc-D-3-Chlorophe
    • Boc-D-3-Chlorophenylalanine
    • BOC-D-PHE(3-CL)-OH
    • N-Tert-Butoxycarbonyl-D-3-Chloro Phenylalanine
    • (R)-N-Boc-3-chlorophenylalanine
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid
    • D-Phenylalanine, 3-chloro-N-[(1,1-dimethylethoxy)carbonyl]-
    • (R)-2-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)propanoic acid
    • (2R)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • PubChem18601
    • B
    • (2R)-2-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)propanoic acid
    • EN300-3367020
    • RCZHBTHQISEPPP-LLVKDONJSA-N
    • M03178
    • (R)-2-tert-Butoxycarbonylamino-3-(3-chloro-phenyl)-propionic acid
    • N-alpha-t-Butyloxycarbonyl-D-3-chlorophenylalanine (Boc-D-Phe(3-Cl)-OH)
    • DS-15341
    • CS-W012137
    • AC-9876
    • N-Boc-3-chloro-D-phenylalanine
    • MFCD00672516
    • AKOS015836554
    • N-(tert-butoxycarbonyl)-3-chloro-D-phenylalanine
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid
    • SCHEMBL3553561
    • J-300383
    • Boc-L-phe(3-Cl)-OH
    • DTXSID40427297
    • Boc-D-Phe(3-Cl)-OH, >=98.0% (HPLC)
    • AM82745
    • 80102-25-6
    • N10792
    • 3-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine (ACI)
    • (R)-2-(tert-Butoxycarbonyl)amino-3-(3-chlorophenyl)propanoic acid
    • DB-001128
    • MDL: MFCD00672516
    • Inchi: 1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
    • InChI-sleutel: RCZHBTHQISEPPP-LLVKDONJSA-N
    • LACHT: C(C1C=CC=C(Cl)C=1)[C@H](C(=O)O)NC(=O)OC(C)(C)C

Berekende eigenschappen

  • Exacte massa: 299.09200
  • Monoisotopische massa: 299.092
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 6
  • Complexiteit: 354
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 75.6

Experimentele eigenschappen

  • Dichtheid: 1.245
  • Smeltpunt: 110 ºC
  • Kookpunt: 452.5℃ at 760 mmHg
  • Vlampunt: 227.5°C
  • Brekindex: 1.538
  • PSA: 75.63000
  • LogboekP: 3.25130

(2R)-2-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)propanoic acid Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Veiligheidsinstructies: S22-S24/25
  • Identificatie van gevaarlijk materiaal: Xi
  • Veiligheidstermijn:S22;S24/25
  • Opslagvoorwaarde:储存于0°C
  • Gevaarklasse:IRRITANT

(2R)-2-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)propanoic acid Douanegegevens

  • HS-CODE:2924299090
  • Douanegegevens:

    中国海关编码:

    2924299090

    概述:

    2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 包装

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2R)-2-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)propanoic acid Prijsmeer >>

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abcr
AB156067-1 g
N-alpha-t-Butyloxycarbonyl-D-3-chlorophenylalanine
80102-25-6
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(2R)-2-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)propanoic acid Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, rt
2.2 Solvents: Methanol
2.3 Reagents: Triethylamine Solvents: Dichloromethane
2.4 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referentie
Triazolopiperazine-amides as dipeptidyl peptidase IV inhibitors: Close analogs of JANUVIA (sitagliptin phosphate)
Kim, Dooseop; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(12), 3373-3377

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Dichloromethane ;  2 h, 0 °C → rt
2.1 Reagents: Hydrogen Catalysts: (1,2-Bis((R,R)-2,5-diethyl-1-phospholidinyl)benzene)(1,5-cyclooctadiene)rhodium(… Solvents: Methanol ,  Ethyl acetate ;  12 h, 40 psi, rt
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, 0 °C
Referentie
Discovery of pyrrolopyrimidine inhibitors of Akt
Blake, James F.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5607-5612

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, 0 °C
Referentie
Discovery of pyrrolopyrimidine inhibitors of Akt
Blake, James F.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5607-5612

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, rt
1.2 Solvents: Methanol
1.3 Reagents: Triethylamine Solvents: Dichloromethane
1.4 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referentie
Triazolopiperazine-amides as dipeptidyl peptidase IV inhibitors: Close analogs of JANUVIA (sitagliptin phosphate)
Kim, Dooseop; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(12), 3373-3377

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: (1,2-Bis((R,R)-2,5-diethyl-1-phospholidinyl)benzene)(1,5-cyclooctadiene)rhodium(… Solvents: Methanol ,  Ethyl acetate ;  12 h, 40 psi, rt
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, 0 °C
Referentie
Discovery of pyrrolopyrimidine inhibitors of Akt
Blake, James F.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5607-5612

(2R)-2-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)propanoic acid Raw materials

(2R)-2-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)propanoic acid Preparation Products

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